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Compound of Interest

Compound Name: lodoethane-1-D1

Cat. No.: B3044163

lodoethane-1-D1: A Comprehensive Technical
Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of lodoethane-1-D1, a
deuterated isotopologue of iodoethane. This document details its alternative names and
chemical identifiers, provides a plausible experimental protocol for its synthesis, summarizes
key quantitative data, and illustrates its application in mechanistic studies through a detailed
workflow diagram. This guide is intended to serve as a valuable resource for professionals in
research, chemical sciences, and drug development who utilize isotopically labeled
compounds.

Alternative Names and ldentifiers

lodoethane-1-D1 is known by several synonyms and is cataloged under various chemical
identification systems. These identifiers are crucial for accurate documentation, procurement,
and regulatory compliance.
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Identifier Type Identifier
CAS Number 3652-81-1
IUPAC Name 1-deuterio-1-iodoethane

[1-2H1]Ethyl iodide, 1-lodoethane-d, Ethyl iodide-

Synonyms 1-d, Ethyl-1-d1 iodide, 1-lodoethane-1-D
Molecular Formula C2Ha4DI

InChl INChl=1S/C2H5I/c1-2-3/h2H2,1H3/i2D
InChlKey HVTICUPFWKNHNG-VMNATFBRSA-N
SMILES [2H]C(C)I

Quantitative Data

The following table summarizes key quantitative data for lodoethane-1-D1. Where specific
data for the deuterated compound is not readily available, data for the non-deuterated
analogue, iodoethane (CAS 75-03-6), is provided as a close approximation, as the single
deuterium substitution has a minimal effect on most bulk physical properties.

Property Value Notes

Molecular Weight 156.97 g/mol [1]

May discolor to yellow or

Appearance Colorless liquid reddish on exposure to air and
light.[2]

Boiling Point 69-73 °C (for iodoethane)

Melting Point -108 °C (for iodoethane)

Density ~1.95 g/mL (for iodoethane)

Isotopic Enrichment Typically =98 atom % D[1] Varies by supplier.

Solubilit Insoluble in water; soluble in
olubility
ethanol, ether
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Experimental Protocols
Synthesis of lodoethane-1-D1

The following is a plausible experimental protocol for the synthesis of lodoethane-1-D1,
adapted from established methods for the preparation of iodoalkanes and deuterated
compounds. This procedure involves the reduction of a deuterated aldehyde followed by
iodination.

Materials:

Ethanal-1-d1 (Acetaldehyde-1-d1)

e Sodium borohydride (NaBHa4) or Lithium aluminum deuteride (LiAID4) for higher deuteration
purity

 lodine (I2)

e Red phosphorus

e Anhydrous diethyl ether

o Water

e Sodium bicarbonate solution (saturated)
e Sodium thiosulfate solution (10%)

e Anhydrous magnesium sulfate (MgSOa)
Procedure:

e Reduction of Ethanal-1-d1: In a round-bottom flask under an inert atmosphere (e.g., nitrogen
or argon), dissolve Ethanal-1-di1 in anhydrous diethyl ether and cool the solution to 0 °C in an
ice bath. Slowly add a molar equivalent of sodium borohydride (or LiAID4 for complete
deuteration at this position) in small portions with stirring. After the addition is complete, allow
the reaction mixture to warm to room temperature and stir for an additional 2 hours.
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o Work-up of Ethanol-1,1-d2: Carefully quench the reaction by the slow addition of water.
Separate the ethereal layer and wash it successively with water, saturated sodium
bicarbonate solution, and brine. Dry the ether layer over anhydrous magnesium sulfate, filter,
and carefully remove the ether by distillation to obtain crude Ethanol-1,1-d>.

 lodination of Ethanol-1,1-dz: In a clean, dry round-bottom flask equipped with a reflux
condenser, place red phosphorus and iodine. Slowly add the crude Ethanol-1,1-dz to the
flask with gentle warming. An exothermic reaction will commence. Control the reaction rate
by cooling if necessary.

» Reaction Completion and Distillation: After the initial reaction subsides, gently reflux the
mixture for 1-2 hours to ensure complete conversion.

« Purification: Distill the crude lodoethane-1-D1 from the reaction mixture. Wash the distillate
with a 10% sodium thiosulfate solution to remove any unreacted iodine, followed by a water
wash. Dry the product over anhydrous magnesium sulfate and redistill to obtain pure
lodoethane-1-D1.

Note: This is a generalized procedure and may require optimization. All steps should be
performed in a well-ventilated fume hood, and appropriate personal protective equipment
should be worn.

Applications in Mechanistic Studies: Kinetic Isotope
Effect

lodoethane-1-D1 is a valuable tool for investigating reaction mechanisms, particularly for
elucidating the transition state of nucleophilic substitution (Sn2) and elimination (E2) reactions
through the study of the kinetic isotope effect (KIE).[3][4][5][6] The KIE is the ratio of the
reaction rate of the non-deuterated compound to the deuterated compound (kH/kD). A primary
KIE greater than 1 indicates that the C-H (or C-D) bond is broken in the rate-determining step
of the reaction.

Experimental Workflow for Determining the Kinetic
Isotope Effect in an Sn2 Reaction
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The following diagram illustrates a typical experimental workflow for determining the secondary
kinetic isotope effect of an Sn2 reaction using lodoethane-1-D1. In this example, the reaction
of iodoethane with a nucleophile (e.g., hydroxide ion) is examined.[7][8][9][10][11]

Workflow for KIE determination in an Sn2 reaction.

Application in Drug Metabolism Studies

Isotopically labeled compounds like lodoethane-1-D1 can also be instrumental in studying
drug metabolism. For instance, if a drug candidate contains an ethyl group susceptible to
metabolic oxidation by cytochrome P450 (CYP) enzymes, replacing it with a deuterated ethyl
group can alter the rate of metabolism.[12][13][14][15][16] This "deuterium effect" can be used
to investigate metabolic pathways and to develop "metabolically soft" drugs with improved
pharmacokinetic profiles.

The logical workflow for such a study would involve synthesizing the deuterated drug analogue,
incubating both the deuterated and non-deuterated compounds with liver microsomes or
specific CYP isozymes, and then analyzing the formation of metabolites over time to determine
the metabolic rates. A significant difference in the rates of metabolism for the deuterated versus
non-deuterated compound would indicate that C-H bond cleavage at that position is a rate-
limiting step in the metabolic process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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